2-[(4-butoxyphenyl)carbamoyl]benzoic Acid
Description
2-[(4-Butoxyphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C18H19NO4 It is characterized by the presence of a benzoic acid moiety substituted with a butoxyphenylcarbamoyl group
Properties
IUPAC Name |
2-[(4-butoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-3-12-23-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18(21)22/h4-11H,2-3,12H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNRDPPIZGPPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-butoxyaniline with phthalic anhydride. The reaction proceeds through the formation of an amide bond between the amine group of 4-butoxyaniline and the anhydride group of phthalic anhydride. The reaction is usually carried out in an organic solvent such as toluene or xylene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Butoxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position of the butoxyphenyl group can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Br2, Cl2) for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-Butoxyphenyl)carbamoyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)carbamoyl]benzoic acid
- 2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid
- 2-[(4-Propoxyphenyl)carbamoyl]benzoic acid
Uniqueness
2-[(4-Butoxyphenyl)carbamoyl]benzoic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
